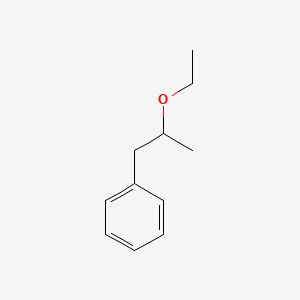
(2-Ethoxypropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxypropylbenzene is an organic compound with the molecular formula C11H16O It is a derivative of benzene, where an ethoxypropyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethoxypropylbenzene can be synthesized through the alkylation of benzene with 2-ethoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 2-ethoxypropylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: 2-Ethoxypropylbenzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding ethoxypropylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions are common for 2-ethoxypropylbenzene. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: HNO3 and H2SO4 for nitration.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Ethoxypropylcyclohexane.
Substitution: Nitro-2-ethoxypropylbenzene.
Applications De Recherche Scientifique
2-Ethoxypropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used as a solvent and in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 2-ethoxypropylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the ethoxypropyl group can activate the benzene ring towards electrophilic attack, directing the incoming electrophile to the ortho and para positions relative to the substituent.
Comparaison Avec Des Composés Similaires
Ethylbenzene: Similar structure but lacks the ethoxy group.
Propylbenzene: Similar structure but lacks the ethoxy group.
2-Methoxypropylbenzene: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness: 2-Ethoxypropylbenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties. This makes it distinct from other alkylbenzenes and useful in specific chemical syntheses and applications.
Propriétés
Numéro CAS |
17953-97-8 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
2-ethoxypropylbenzene |
InChI |
InChI=1S/C11H16O/c1-3-12-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Clé InChI |
KLGHJDHDVMDMDO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


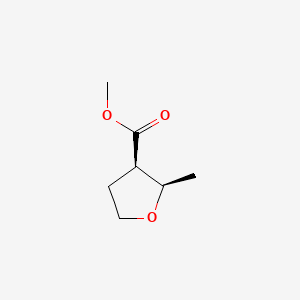
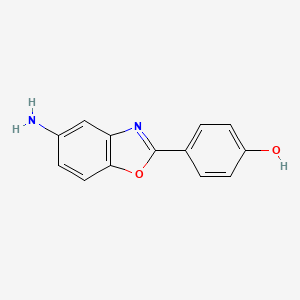
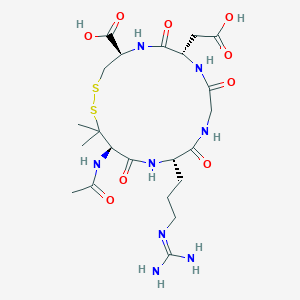
![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
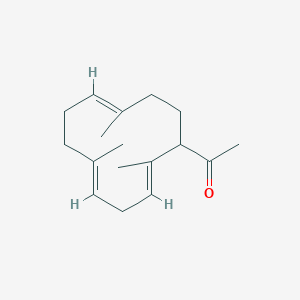
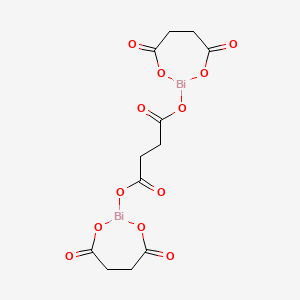

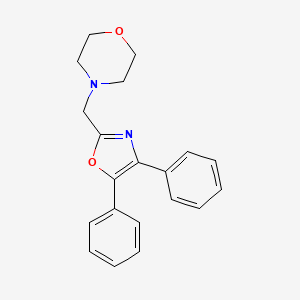
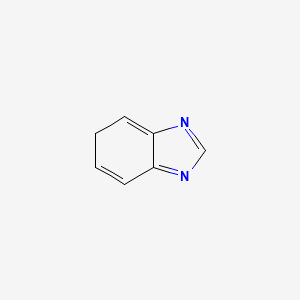
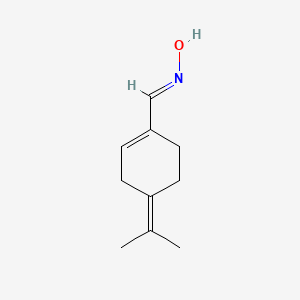
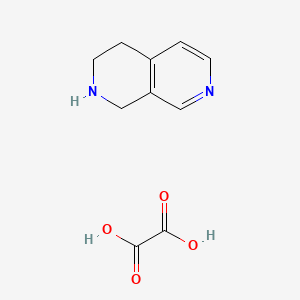
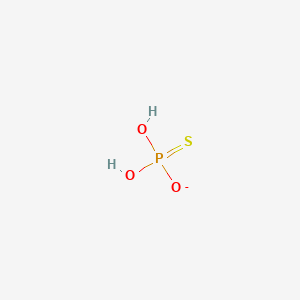
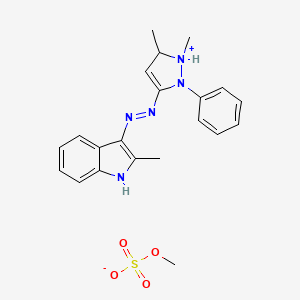
![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
